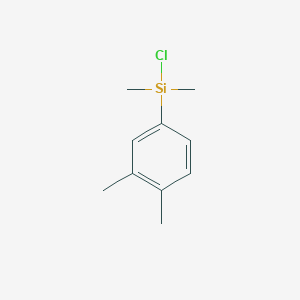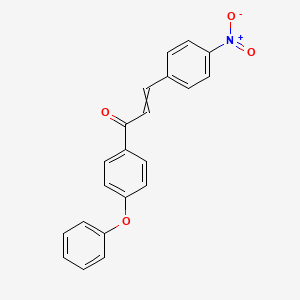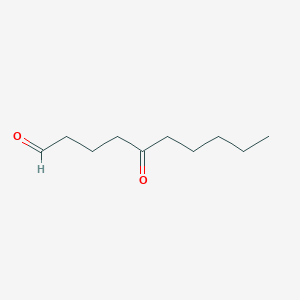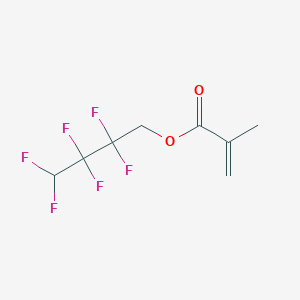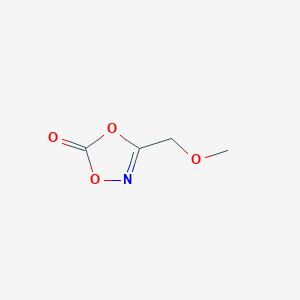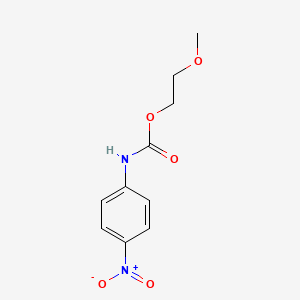
2-Methoxyethyl (4-nitrophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxyethyl (4-nitrophenyl)carbamate is a chemical compound belonging to the carbamate family Carbamates are widely recognized for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl (4-nitrophenyl)carbamate typically involves a nucleophilic substitution reaction. One common method involves the reaction of 4-nitrophenylchloroformate with 2-methoxyethanol in the presence of a base such as triethylamine (TEA) in tetrahydrofuran (THF) as the solvent . The reaction is carried out at temperatures ranging from 10°C to 40°C with constant stirring for 1-2 hours .
Industrial Production Methods
Industrial production of carbamates, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Additionally, the reaction conditions are optimized to minimize by-products and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxyethyl (4-nitrophenyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group acts as a leaving group.
Hydrolysis: In the presence of water and a base, the compound can hydrolyze to form 4-nitrophenol and 2-methoxyethanol.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Triethylamine (TEA) in tetrahydrofuran (THF) at 10-40°C.
Hydrolysis: Basic conditions, such as sodium hydroxide (NaOH) in water.
Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Major Products Formed
Nucleophilic Substitution: Formation of substituted carbamates.
Hydrolysis: Formation of 4-nitrophenol and 2-methoxyethanol.
Reduction: Formation of 2-methoxyethyl (4-aminophenyl)carbamate.
Wissenschaftliche Forschungsanwendungen
2-Methoxyethyl (4-nitrophenyl)carbamate has several scientific research applications:
Antimicrobial and Antioxidant Activities: The compound has shown promising antibacterial and antifungal activities against various strains, including B. subtilis, S. aureus, E. coli, K. pneumoniae, and P. It also exhibits strong antioxidant activity, making it a potential candidate for developing new antimicrobial and antioxidant agents.
Organic Synthesis: The compound serves as a base-labile protecting group in organic synthesis, enabling selective deprotection and preserving the reactivity of acid-sensitive substrates.
Biological Studies: Its derivatives are used in molecular docking studies to explore binding modes and interactions with biological targets.
Wirkmechanismus
The mechanism of action of 2-Methoxyethyl (4-nitrophenyl)carbamate involves its interaction with specific molecular targets. One of the primary targets is the enzyme acetylcholinesterase, which it inhibits by carbamylation . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter at nerve synapses and neuromuscular junctions . The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenylchloroformate: A precursor in the synthesis of 2-Methoxyethyl (4-nitrophenyl)carbamate.
2-Methoxyethyl (4-aminophenyl)carbamate: A reduction product of the compound.
Nimodipine: A compound with a similar methoxyethyl group but used as a calcium channel blocker.
Uniqueness
This compound is unique due to its combination of a methoxyethyl group and a nitrophenyl group, which confer distinct chemical reactivity and biological activity. Its ability to act as a base-labile protecting group and its potent antimicrobial and antioxidant properties set it apart from other carbamates .
Eigenschaften
CAS-Nummer |
50882-33-2 |
|---|---|
Molekularformel |
C10H12N2O5 |
Molekulargewicht |
240.21 g/mol |
IUPAC-Name |
2-methoxyethyl N-(4-nitrophenyl)carbamate |
InChI |
InChI=1S/C10H12N2O5/c1-16-6-7-17-10(13)11-8-2-4-9(5-3-8)12(14)15/h2-5H,6-7H2,1H3,(H,11,13) |
InChI-Schlüssel |
YKOHYVTUXCAIEV-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


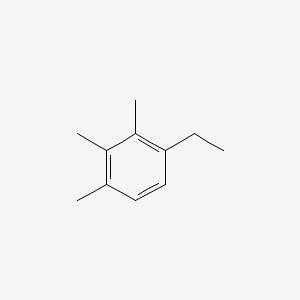
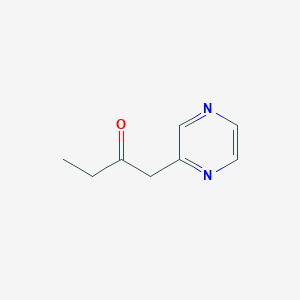

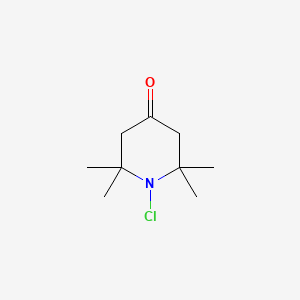
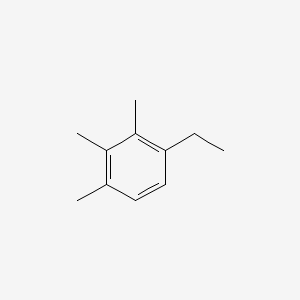
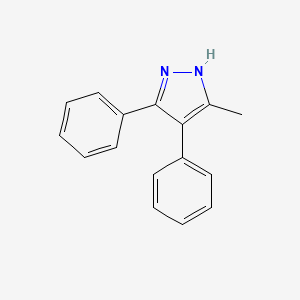
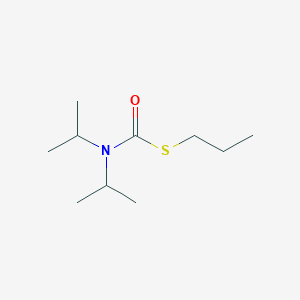
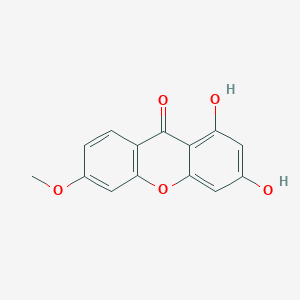
![3,3-Dimethyl-6-oxa-3-germabicyclo[3.1.0]hexane](/img/structure/B14658377.png)
